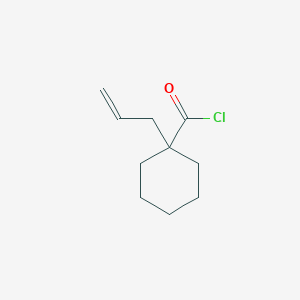
1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride is an organic compound featuring a cyclohexane ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride typically involves the reaction of 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid+SOCl2→1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Alcohols, amines, and thiols are common nucleophiles used in these reactions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution.
Carboxylic Acid: Formed through hydrolysis.
Alcohol: Formed through reduction.
Scientific Research Applications
1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid: The precursor to the carbonyl chloride derivative.
Cyclohexane-1-carbonyl chloride: Lacks the prop-2-en-1-yl group, making it less reactive in certain contexts.
1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride: Contains an alkyne group instead of an alkene, leading to different reactivity and applications.
Uniqueness: 1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride is unique due to the presence of both a reactive carbonyl chloride group and an alkene group. This combination allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
72335-83-2 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
1-prop-2-enylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2H,1,3-8H2 |
InChI Key |
VNZMLEVZGGUVOW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















